A Technical Guide to 1,3-Difluoro-2-nitrobenzene (CAS 19064-24-5) for Researchers and Drug Development Professionals
A Technical Guide to 1,3-Difluoro-2-nitrobenzene (CAS 19064-24-5) for Researchers and Drug Development Professionals
Introduction: 1,3-Difluoro-2-nitrobenzene, identified by CAS number 19064-24-5, is a significant fluorinated organic compound. It serves as a crucial intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring two fluorine atoms and a nitro group on a benzene ring, imparts unique reactivity that is highly valued in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor binding, thereby optimizing a drug's therapeutic potential. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for 1,3-Difluoro-2-nitrobenzene.
Chemical and Physical Properties
The fundamental properties of 1,3-Difluoro-2-nitrobenzene are summarized below. These identifiers and physical characteristics are essential for its proper handling, application in synthesis, and quality control.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source(s) |
| CAS Number | 19064-24-5 | [3][4][5] |
| IUPAC Name | 1,3-difluoro-2-nitrobenzene | [5] |
| Synonyms | 2,6-Difluoronitrobenzene, 1,3-difluoro-2-nitro-benzene | [3][5][6] |
| Molecular Formula | C6H3F2NO2 | [3][4][5] |
| Molecular Weight | 159.09 g/mol | [3][4][5] |
| InChIKey | SSNCMIDZGFCTST-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])F | [5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow liquid or solid | [1][3][7] |
| Density | 1.503 g/mL at 25 °C | [3][6] |
| Melting Point | 0 °C | [3][6] |
| Boiling Point | 91-92 °C at 11 mmHg; 220.1±20.0 °C at 760 mmHg | [3][4][6] |
| Flash Point | 87.78 °C (190 °F) | [3][6][7] |
| Water Solubility | Slightly soluble | [2][3][6][7] |
| Refractive Index | 1.494 (20 °C, D) | [3][6] |
| Vapour Pressure | 0.2±0.4 mmHg at 25 °C | [4] |
Spectroscopic Data
Structural elucidation and purity assessment of 1,3-Difluoro-2-nitrobenzene are typically confirmed using various spectroscopic techniques. Data from 1H NMR, 13C NMR, and 15N NMR are available through chemical databases and suppliers.[5] These analytical methods are critical for verifying the identity and quality of the compound before its use in sensitive synthetic procedures. Researchers can access spectral data from sources such as PubChem and the websites of commercial suppliers like Sigma-Aldrich.[5]
Synthesis and Reactivity
Reactivity Profile
The chemical behavior of 1,3-Difluoro-2-nitrobenzene is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. These substituents deactivate the aromatic ring towards electrophilic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr).[8] This heightened reactivity makes it an excellent precursor for synthesizing complex molecules, as the fluorine atoms can be readily displaced by a variety of nucleophiles, a key reaction in the construction of pharmaceutical and agrochemical scaffolds.[8][9]
Experimental Protocol: Synthesis from 2,6-Difluoroaniline
A common method for the preparation of 1,3-Difluoro-2-nitrobenzene involves the oxidation of 2,6-difluoroaniline.[6][7]
Materials:
-
2,6-Difluoroaniline (11.0 g, 85 mmol)
-
Sodium perborate tetrahydrate (65 g, 422 mmol)
-
Glacial acetic acid (300 mL total)
-
Diethyl ether
-
Dilute sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in a reaction vessel and heated to 80°C.[6][7]
-
2,6-Difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[6]
-
The 2,6-difluoroaniline solution is added slowly to the heated sodium perborate mixture.[6][7]
-
The reaction temperature is maintained between 80-90°C for 1 hour.[6][7]
-
After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether.[6][7]
-
The combined organic layers are washed with a dilute solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is evaporated.[6][7]
-
The resulting residue can be purified via chromatography to yield 1,3-Difluoro-2-nitrobenzene.[7]
Applications in Research and Drug Development
1,3-Difluoro-2-nitrobenzene is not typically an active pharmaceutical ingredient (API) itself but is a versatile starting material for the synthesis of APIs.[2] Its utility stems from its pre-functionalized aromatic core, which allows for the efficient construction of more complex molecular architectures.
-
Pharmaceutical Intermediate: The compound is a key building block for a range of pharmaceuticals. The difluoronitrophenyl moiety can be elaborated through nucleophilic substitution and reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical transformations.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of advanced pesticides and herbicides.[2][10]
-
Medicinal Chemistry: It is used in the preparation of secondary amine precursors, which are required for synthesizing certain families of nitric oxide donors.[6] The presence of fluorine can significantly enhance the pharmacological profile of a drug molecule.
Safety and Handling
1,3-Difluoro-2-nitrobenzene is classified as an irritant and requires careful handling to avoid exposure. The GHS classification highlights its potential to cause skin, eye, and respiratory irritation.[5][7]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3][6] |
| Signal Word | Warning | [3][5][6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][11] |
Handling and Storage:
-
Use only in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Store in a cool, dry place in a tightly sealed container.[2]
-
Keep away from strong oxidizing agents, bases, heat, sparks, and open flames.[2][11]
-
Dispose of contents and container in accordance with local, regional, and national regulations.[11]
References
- 1. 1,3-Difluoro-2-nitrobenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 1,3-difluoro-2-nitrobenzene CAS 19064-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5 | Chemsrc [chemsrc.com]
- 5. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Difluoronitrobenzene | 19064-24-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
